1-Chlorohex-5-en-2-ol
Overview
Description
1-Chlorohex-5-en-2-ol is a chemical compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 . The IUPAC name for this compound is 1-chloro-5-hexen-2-ol .
Molecular Structure Analysis
The InChI code for 1-Chlorohex-5-en-2-ol is 1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2 . This compound has a rotatable bond count of 4, and its complexity, as computed by PubChem, is 63.5 .Physical And Chemical Properties Analysis
1-Chlorohex-5-en-2-ol has a molecular weight of 134.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 20.2 Ų .Scientific Research Applications
Rearrangement Reactions : A study demonstrated that chlorination-rearrangement of hex-1-en-4-yn-3-ol produced 1-chlorohex-2-en-4-yne, which underwent a double prototropic rearrangement with phenyl-lithium, indicating the potential of chlorohexenol compounds in complex organic syntheses (Craig & Young, 1966).
Synthesis of Complex Compounds : In another research, the dehydrohalogenation of ω-halogenodienes such as 1-(2-chlorovinyl)-2-methylcyclohexene led to the synthesis of specific compounds necessary for producing calciferol derivatives, highlighting the role of chloroalkenols in the synthesis of biologically important molecules (Dawson et al., 1971).
Oxidation Mechanisms : The oxidation of cyclohex-2-en-1-ol by cytochrome P450 enzymes, without double bond epoxidation or hydroxylation, suggests a potential pathway for the oxidation of similar allylic alcohols like 1-Chlorohex-5-en-2-ol (Bellucci et al., 1996).
Divinylation and Ring Formation : A study on the direct divinylation of 2-chlorocyclododecan-1-one to produce macrocyclic ketones suggests the potential of chlorinated alcohols in ring formation and macrocycle synthesis (Nishino et al., 1973).
Isomerization and Linkage Mechanisms : Research on (η1-5-Chloropentene)pentacarbonylchromium(0) and its isomerization process provides insight into the potential behavior of chlorohexenols in metal-organic frameworks and complexes (Ladogana et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-chlorohex-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUXTQZSCDIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562938 | |
Record name | 1-Chlorohex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorohex-5-en-2-ol | |
CAS RN |
10293-98-8 | |
Record name | 1-Chlorohex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorohex-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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